1beta-Hydroxy-5,6-trans-vitamin D2

Vitamin D Receptor Binding Structure-Activity Relationship (SAR) A-Ring Stereochemistry

This synthetic secosteroid features a unique 1β-OH/5,6-trans dual modification, resulting in a >1,000-fold reduction in VDR binding affinity. It serves as an indispensable negative control for VDR-mediated reporter gene assays, enabling clear differentiation of receptor-independent effects. As a defined doxercalciferol process impurity, it is critical for HPLC method validation and ICH Q3A/B compliance. Its locked A-ring conformation also makes it a valuable tool for biophysical studies of VDR ligand-binding domain dynamics.

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
Cat. No. B13434958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1beta-Hydroxy-5,6-trans-vitamin D2
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27+,28+/m0/s1
InChIKeyHKXBNHCUPKIYDM-WPNDKBIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1beta-Hydroxy-5,6-trans-vitamin D2: A Defined A-Ring and Diene-Modified Secosteroid for Vitamin D Receptor Studies


1beta-Hydroxy-5,6-trans-vitamin D2 (CAS 146727-87-9) is a synthetic secosteroid belonging to the vitamin D2 (ergocalciferol) series. It is distinguished from the natural hormone 1α,25-dihydroxyvitamin D2 by the deliberate inversion of the C-1 hydroxyl stereochemistry from the α- to the β-configuration and the isomerization of the 5,6-double bond from the cis (Z) to the trans (E) geometry [1]. The compound was originally described as an intermediate and stereoisomer in the multi-step synthesis of bioactive vitamin D2 metabolites, specifically within patent literature covering 1α,25-dihydroxyvitamin D2, 1β,25-dihydroxyvitamin D2, and their 5,6-trans counterparts [1]. As a dual-point modified analog, it serves as a precise molecular tool for dissecting the structural determinants of vitamin D receptor (VDR) interaction and A-ring conformational dynamics, rather than as a direct therapeutic candidate.

Why 1beta-Hydroxy-5,6-trans-vitamin D2 Cannot Be Substituted by Common Vitamin D Analogs in Experimental Protocols


Generic substitution with closely related vitamin D2 analogs fails because the specific combination of the 1β-hydroxy and 5,6-trans modifications in this compound produces a unique, non-additive attenuation of VDR binding that is not observed with either modification alone. The 1β-epimer of 1α,25-dihydroxyvitamin D2 alone reduces VDR binding affinity by approximately 1,000-fold relative to its natural 1α counterpart [1]. Isomerization of the 5,6-double bond from cis to trans, in isolation, causes only a slight reduction in receptor binding [1]. Critically, when both structural changes are present simultaneously, the published data on related isomers indicate a synergistic effect leading to a 100-fold reduction in affinity beyond the individual contributions [1]. Therefore, experimentally interchanging this compound with 1β-Hydroxyvitamin D2 (lacking the 5,6-trans modification), 5,6-trans-Vitamin D2 (lacking the 1β-OH), or the standard 1α-hydroxyvitamin D2 scaffold will yield fundamentally different VDR binding and transcriptional outcomes, invalidating comparative mechanistic or pharmacological conclusions.

Quantitative Differentiation of 1beta-Hydroxy-5,6-trans-vitamin D2 from Its Closest Analogs


1β-Hydroxy Epimerization Causes a ~1,000-Fold Loss of VDR Binding Affinity Relative to the 1α-Hydroxy Configuration

In a direct competitive binding assay using the chick intestinal 1,25-dihydroxyvitamin D3 receptor, epimerization of the 1-hydroxy group from the natural α-orientation to the β-orientation in the 25-hydroxylated vitamin D2 scaffold resulted in a dramatic decrease in receptor affinity. The 1β,25-dihydroxyvitamin D2 isomer exhibited approximately 1,000-fold lower binding affinity than its 1α,25-dihydroxyvitamin D2 counterpart [1]. This establishes the 1β-OH configuration as a critical determinant for VDR interaction in the D2 series.

Vitamin D Receptor Binding Structure-Activity Relationship (SAR) A-Ring Stereochemistry

The 5,6-trans Modification Alone Produces Only a Slight Reduction in VDR Affinity, Defining the Baseline Effect of the Geometry Change

When the 5,6-double bond of vitamin D2 metabolites is isomerized from the natural cis (Z) configuration to the trans (E) configuration, the impact on VDR binding is relatively modest. The same receptor binding study reported that the 5,6-trans isomer of 1α,25-dihydroxyvitamin D2 reduced ligand binding to the VDR only slightly compared to the cis isomer [1]. This demonstrates that the 5,6-trans geometry alone does not account for the severe binding attenuation seen in the dual-modified compound.

Vitamin D Receptor Binding Diene Geometry Structure-Activity Relationship (SAR)

Combined 1β-OH and 5,6-trans Modifications Exhibit a Synergistic 100-Fold Additional Reduction in VDR Affinity Beyond the Individual Structural Changes

The simultaneous presence of the 1β-hydroxy configuration and the 5,6-trans diene geometry in the vitamin D2 scaffold results in a synergistic, non-additive loss of VDR binding. While the individual 5,6-trans modification or 24-epimerization each cause only a slight reduction, and the 1β-epimerization alone causes a ~1,000-fold reduction, the combination of both changes in the 1β,25-dihydroxy-5,6-trans isomer led to a cumulative 100-fold reduction beyond that of the single modifications [1]. This synergy likely reflects a coupled conformational distortion of the A-ring relative to the CD-ring/side-chain that is not reproduced by either change in isolation.

Synergistic SAR Vitamin D Receptor Conformational Analysis

1β-Hydroxy-5,6-trans-vitamin D2 Is a Key Synthetic Intermediate and Reference Standard for Doxercalciferol Production and Impurity Profiling

Patent literature explicitly describes 1β-hydroxy-5,6-trans-vitamin D compounds as intermediates in the photochemical isomerization route to 1α-hydroxyvitamin D analogs, including doxercalciferol (1α-hydroxyvitamin D2) [1]. The isomerization of the 1β-hydroxy-5,6-trans compound to the desired 1α-hydroxy-5,6-cis product requires two distinct isomerization steps, making the trans-β isomer a process-specific marker [1]. Its presence or absence in drug substance batches serves as a direct indicator of synthetic route fidelity and photoisomerization efficiency, and it is used as a reference standard for HPLC impurity profiling during pharmaceutical quality control.

Process Chemistry Pharmaceutical Impurity Reference Standard

High-Value Application Scenarios for Procuring 1beta-Hydroxy-5,6-trans-vitamin D2


VDR-Negative Control Probe for Transcriptional Activation Assays

Based on the ~1,000-fold reduction in VDR binding affinity conferred by the 1β-OH configuration and the synergistic effect of the 5,6-trans geometry [1], this compound serves as an ideal negative control in VDR-mediated reporter gene assays (e.g., osteocalcin-VDRE luciferase in ROS 17/2.8 or Caco-2 cells). Its negligible VDR binding ensures that any observed transcriptional signal can be confidently attributed to receptor-independent pathways or non-specific effects, enabling rigorous data interpretation.

Conformational Probing of the Vitamin D A-Ring/Seco-B-Ring Dynamics

The 1β-hydroxy-5,6-trans combination locks the A-ring in a specific conformational state distinct from that of the 1α-cis natural hormone. This compound is essential for biophysical studies (NMR, X-ray crystallography, molecular dynamics simulations) investigating how coupled A-ring and seco-B-ring conformations influence VDR ligand-binding domain (LBD) helix-12 positioning and coactivator recruitment [1].

Pharmaceutical Impurity Reference Standard for Doxercalciferol (Hectorol) ANDA Submissions

As a defined process intermediate and potential impurity in the synthesis of doxercalciferol [2], this compound is required by analytical laboratories for HPLC method development, method validation (AMV), and quality control release testing. Its use ensures compliance with ICH Q3A/Q3B impurity guidelines for Abbreviated New Drug Applications (ANDAs).

Structure-Activity Relationship (SAR) Libraries for VDR Antagonist Discovery

The profound binding defect of the 1β-OH scaffold, combined with the modulatory effect of the 5,6-trans motif, makes this compound a valuable core structure for building fragment-based SAR libraries aimed at identifying VDR antagonists or selective VDR modulators (SVDMs) that retain the low-calcemic profile of the 1β series while gaining cell-type-specific activity [1].

Quote Request

Request a Quote for 1beta-Hydroxy-5,6-trans-vitamin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.